3,3,3-Trifluoro-2-hydroxy-propionitrile
Overview
Description
3,3,3-Trifluoro-2-hydroxy-propionitrile: is an organic compound with the molecular formula C3H2F3NO and a molecular weight of 125.049 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3), a hydroxyl group (-OH), and a nitrile group (-CN). It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-propionitrile is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The compound interacts with its target, the amidase, by undergoing hydrolysis of its C–N bonds to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by the amidase, which is significantly activated in the presence of 1 mM Co2+ .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the hydrolysis of amides. This process is facilitated by the amidase, which belongs to the acetamidase/formamidase (FmdA_AmdA) family . The hydrolysis results in the production of carboxylic acids and ammonia .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the amidase’s properties. The enzyme exhibits extreme thermostability with a half-life of 47.93 h at 80 °C , which may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of Co2+ ions . The amidase’s activity is significantly increased in the presence of 1 mM Co2+ , and the enzyme exhibits extreme thermostability, even at high temperatures .
Biochemical Analysis
Biochemical Properties
3,3,3-Trifluoro-2-hydroxy-propionitrile plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks for pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. The enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 has been shown to efficiently catalyze the conversion of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This interaction highlights the compound’s potential in enantioselective synthesis.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with amidases can lead to changes in the levels of specific metabolites, thereby influencing metabolic flux and cellular function. Additionally, its role in the synthesis of chiral building blocks can impact the production of pharmaceuticals that modulate cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound binds to the active site of amidases, facilitating the hydrolysis of amides. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of carboxylic acids. The presence of fluorine atoms in the compound enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored. Studies have shown that the enzyme Bp-Ami retains its activity over extended periods, indicating the compound’s potential for long-term applications in biochemical synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved synthesis of chiral building blocks. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with amidases. The compound is converted to carboxylic acids and ammonia, which are further metabolized by cellular enzymes. This conversion process influences metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-propionitrile can be achieved through several methods. One common approach involves the reaction of trifluoroacetonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-propionitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of .
Reduction: The nitrile group can be reduced to an amine group, yielding .
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic conditions.
Reduction: Reagents like or are employed under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
- Various substituted derivatives (substitution products) .
3,3,3-Trifluoro-2-oxo-propionitrile: (oxidation product)
3,3,3-Trifluoro-2-hydroxy-propylamine: (reduction product)
Scientific Research Applications
Chemistry: 3,3,3-Trifluoro-2-hydroxy-propionitrile is used as a building block in the synthesis of various fluorinated compounds . Its unique structure makes it valuable in the development of novel materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorinated groups on enzyme activity and protein interactions . It serves as a model compound for understanding the behavior of fluorinated molecules in biological systems .
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals . Its derivatives have shown promise as enzyme inhibitors and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals . Its stability and reactivity make it suitable for various applications, including pesticides and herbicides .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionitrile
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-2-hydroxy-propionitrile is unique due to its nitrile group , which imparts distinct reactivity and stability. The presence of the trifluoromethyl group enhances its electrophilicity and lipophilicity , making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)2(8)1-7/h2,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHLFRBYBGRKPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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